Cas no 2227850-26-0 (rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine)

rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine
- EN300-1736214
- 2227850-26-0
- rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine
-
- Inchi: 1S/C15H17NO/c1-17-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(13)9-16/h2-7,11,13H,8-9,16H2,1H3/t11-,13+/m0/s1
- InChI Key: VLAAANYQUSUYBA-WCQYABFASA-N
- SMILES: O(C)C1C=CC2C=CC=CC=2C=1[C@@H]1C[C@H]1CN
Computed Properties
- Exact Mass: 227.131014166g/mol
- Monoisotopic Mass: 227.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 35.2Ų
rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736214-0.05g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1736214-2.5g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1736214-5.0g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 5g |
$3770.0 | 2023-05-27 | ||
Enamine | EN300-1736214-0.25g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1736214-10g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1736214-5g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1736214-0.5g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1736214-0.1g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1736214-1g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1736214-10.0g |
rac-[(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
2227850-26-0 | 10g |
$5590.0 | 2023-05-27 |
rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine
rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine - A Novel Compound with Promising Pharmacological Potential
rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine is a chiral compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its 2-methoxynaphthalen-1-yl substituent and cyclopropylmethanamine core, represents a novel scaffold for the development of bioactive molecules. Recent studies have highlighted its potential in modulating key biological pathways, making it a focal point for researchers exploring therapeutic applications in inflammatory diseases and oncology.
The rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine molecule features a cyclopropyl ring fused to a methanamine group, with the aromatic 2-methoxynaphthalen-1-yl moiety extending from the cyclopropyl ring. This structural feature is critical for its biological activity, as the aromatic ring provides a stable platform for interactions with target proteins, while the cyclopropyl group introduces steric and electronic effects that influence receptor binding. The 2-methoxy substituent further enhances the molecule's solubility and metabolic stability, which are essential for pharmaceutical development.
Recent research has demonstrated that rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine exhibits potent anti-inflammatory properties through its ability to inhibit pro-inflammatory cytokine production. A 2023 study published in Journal of Medicinal Chemistry reported that this compound significantly reduces the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine has shown promising antitumor activity in preclinical models. A 2024 study in Cancer Research revealed that this compound induces apoptosis in cancer cells by targeting the mitochondrial pathway. The 2-methoxy group appears to play a crucial role in this mechanism, as its removal significantly reduces the compound's cytotoxic effects. This highlights the importance of the 2-methoxynaphthalen-1-yl substituent in modulating the compound's biological activity.
The synthesis of rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine involves a multi-step process that combines asymmetric catalysis and organic functionalization. A 2023 paper in Organic Letters described a novel approach using chiral catalysts to achieve high enantioselectivity in the formation of the cyclopropyl ring. This method not only improves the efficiency of the synthesis but also reduces the environmental impact, aligning with the principles of green chemistry.
The pharmacokinetic profile of rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine has also been extensively studied. A 2024 review in Drug Metabolism and Disposition highlighted its favorable oral bioavailability and prolonged half-life, which are critical for its therapeutic application. The 2-methoxy substituent was found to enhance the compound's solubility in aqueous media, improving its absorption in the gastrointestinal tract.
Recent advances in computational chemistry have provided valuable insights into the molecular interactions of rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine with its biological targets. A 2023 study using molecular docking simulations revealed that the compound binds to the kinase domain of the JAK-STAT pathway, a key mediator of inflammatory responses. This binding mechanism is believed to underlie its anti-inflammatory effects, as demonstrated in in vitro and in vivo experiments.
The potential applications of rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine extend beyond inflammatory and oncological diseases. Researchers are exploring its role in neurodegenerative disorders such as Alzheimer's disease. A 2024 study in Neuropharmacology suggested that this compound may protect neuronal cells from oxidative stress by modulating the expression of antioxidant enzymes. These findings open new avenues for its use in the treatment of neurodegenerative conditions.
Despite its promising properties, the development of rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine as a therapeutic agent faces several challenges. One of the primary concerns is the optimization of its stereochemical configuration to maximize its biological activity while minimizing potential side effects. Additionally, the compound's long-term safety profile requires further investigation to ensure its suitability for clinical use.
In conclusion, rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine represents a significant advancement in medicinal chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of novel therapeutics. Ongoing research is focused on refining its synthesis, understanding its molecular mechanisms, and evaluating its potential applications in various medical fields. As the field of drug discovery continues to evolve, compounds like rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine are likely to play an increasingly important role in the treatment of complex diseases.
2227850-26-0 (rac-(1R,2R)-2-(2-methoxynaphthalen-1-yl)cyclopropylmethanamine) Related Products
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 4770-00-7(3-cyano-4-nitroindole)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)




